molecular formula C25H33ClN6O B11035607 N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-propylpentanamide

N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-propylpentanamide

Cat. No.: B11035607
M. Wt: 469.0 g/mol
InChI Key: CENYNGMQQGWEOP-UHFFFAOYSA-N
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Description

N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-propylpentanamide is a complex organic compound featuring an indole moiety, a pyrimidine ring, and a propylpentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-propylpentanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the indole ring can be substituted with various nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel chemical reactions.

Biology

Biologically, the compound has shown potential as a modulator of various biological pathways. It can interact with enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-propylpentanamide is being investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-propylpentanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to the active sites of enzymes, inhibiting their activity, while the pyrimidine ring can interact with nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-{(E)-{[2-(5-bromo-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-propylpentanamide: Similar structure but with a bromine atom instead of chlorine.

    N-{(E)-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-propylpentanamide: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The unique combination of the indole and pyrimidine rings, along with the specific substitution pattern, gives N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-propylpentanamide distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

Molecular Formula

C25H33ClN6O

Molecular Weight

469.0 g/mol

IUPAC Name

N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-2-propylpentanamide

InChI

InChI=1S/C25H33ClN6O/c1-5-7-18(8-6-2)23(33)31-24(32-25-29-16(3)13-17(4)30-25)27-12-11-19-15-28-22-10-9-20(26)14-21(19)22/h9-10,13-15,18,28H,5-8,11-12H2,1-4H3,(H2,27,29,30,31,32,33)

InChI Key

CENYNGMQQGWEOP-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)NC(=NCCC1=CNC2=C1C=C(C=C2)Cl)NC3=NC(=CC(=N3)C)C

Origin of Product

United States

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